Borneol is a bicyclic monoterpene alcohol found in various plants, including Cinnamomum camphora and Blumea balsamifera. [, , ] It is a chiral molecule existing in two enantiomeric forms: (+)-borneol and (−)-borneol. [] The natural form predominantly found in plants is (−)-borneol, also referred to as "Aipian" in traditional Chinese medicine. [, ] Borneol is known for its distinctive, menthol-like aroma and has various scientific applications.
Future Directions
Mechanistic Studies: Further investigation is needed to fully elucidate the mechanisms through which borneol enhances BBB permeability and exerts its vasorelaxant effects. [, , ]
Optimization of Synthesis: Exploring more efficient and environmentally friendly methods for borneol synthesis is an area for further development. [, , , ]
Novel Applications: The potential of borneol in material science and other fields beyond its traditional uses should be further explored. []
Safety Evaluation: While borneol is generally considered safe, detailed investigations on its potential toxicity and long-term effects are necessary, especially in the context of its use as a potential drug delivery enhancer. []
Related Compounds
Isoborneol
Compound Description: Isoborneol is a bicyclic monoterpene alcohol, and an isomer of borneol. It shares a similar structure with borneol, differing only in the orientation of the hydroxyl group at the 2-position on the bornane skeleton. Isoborneol is also found in plants and essential oils and is frequently studied alongside borneol for its biological activities [, , , , ].
Camphor
Compound Description: Camphor is a bicyclic monoterpenoid ketone found naturally in the wood of the camphor laurel (Cinnamomum camphora) tree and other related plants. Like borneol, it is widely used in topical analgesics and anti-itch medications. It also exhibits antimicrobial properties and is used in some moth repellents [, ].
Bornyl Diphosphate
Compound Description: Bornyl diphosphate (BPP) is a key intermediate in the biosynthesis of borneol. It is formed from geranyl pyrophosphate (GPP) by the action of bornyl diphosphate synthase (BPPS) [, ].
Relevance: BPP represents a crucial precursor in the biosynthetic pathway of borneol. Understanding its formation and subsequent conversion to borneol is critical for engineering microbial systems for the production of borneol [].
α-Pinene
Compound Description: α-Pinene is a bicyclic monoterpene and a major constituent of pine resin. It is widely used in the fragrance industry and as a starting material for the synthesis of other chemicals, including borneol [].
Relevance: α-Pinene can be chemically converted into borneol through an esterification-saponification process, showcasing its role as a precursor in the chemical synthesis of borneol [].
2-Hydroxy Methyl Benzoate
Compound Description: 2-Hydroxy methyl benzoate, also known as methyl salicylate, is an organic ester naturally found in many plants, particularly wintergreen. It is commonly used as a flavoring agent and fragrance and also has analgesic and anti-inflammatory properties [, ].
Puerarin
Compound Description: Puerarin is an isoflavone glycoside derived from the root of Pueraria lobata, a plant used in traditional Chinese medicine. It possesses various pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects [, , ].
Relevance: While structurally unrelated to borneol, puerarin has been investigated alongside borneol in studies exploring its potential to enhance drug delivery across the blood-brain barrier. Borneol has shown promise in increasing the permeability of puerarin through the cornea in vitro, suggesting its potential use as an ophthalmic penetration enhancer for puerarin eye drops [].
Timolol Maleate
Compound Description: Timolol maleate is a beta-blocker medication primarily used to treat glaucoma. It works by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure [].
Tetramethylpyrazine (TMP)
Compound Description: Tetramethylpyrazine (TMP), also known as ligustrazine, is a compound found in certain plants, including Ligusticum chuanxiong, a herb used in traditional Chinese medicine. It exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects [, ].
Relevance: Studies have investigated the combined use of borneol and TMP in transdermal drug delivery systems. Borneol was found to enhance the transdermal bioavailability of TMP, indicating its potential as a penetration enhancer for TMP []. Further research suggests borneol could improve the delivery of TMP across the blood-brain barrier, likely by modulating its permeability [].
Rh123
Compound Description: Rhodamine 123 (Rh123) is a fluorescent dye used as a probe to study the function of P-glycoprotein (P-gp), a membrane transporter protein involved in drug efflux from cells. It is commonly used in research to assess blood-brain barrier permeability [].
Relevance: Rh123 served as a marker for evaluating the effect of borneol on blood-brain barrier permeability in preclinical studies. Results showed that borneol could increase the delivery of Rh123 to the brain, suggesting its potential to enhance drug penetration across the BBB [].
Salvianolic Acid B
Compound Description: Salvianolic acid B is a polyphenolic compound extracted from Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine for its cardiovascular benefits. It exhibits antioxidant, anti-inflammatory, and neuroprotective properties [].
Relevance: A study investigating the combined use of Salvianolic acid B and borneol in a rat model of cerebral ischemia highlighted their potential synergistic neuroprotective effects. The findings suggest that the combination therapy might provide enhanced protection against ischemic stroke compared to individual treatments [].
Classification
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol falls under the category of terpenoids, specifically monoterpenoids, which are known for their diverse roles in nature and their applications in pharmaceuticals and perfumery. It is classified as a secondary alcohol due to the presence of the hydroxyl group.
Synthesis Analysis
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several methods:
Natural Extraction: Borneol can be extracted from essential oils of various plants, such as rosemary and camphor trees.
Chemical Synthesis:
Starting Materials: Commonly synthesized from camphor or other bicyclic compounds.
Reagents: Reactions typically involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols.
Reaction Conditions: The reduction is often performed in anhydrous conditions to prevent moisture interference.
For example, a typical synthesis may involve the reduction of camphor using sodium borohydride in an alcohol solvent under reflux conditions for several hours to yield borneol with good yields and purity .
Molecular Structure Analysis
The molecular structure of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be described as follows:
Skeletal Formula: The bicyclic structure consists of two fused cyclopentane rings with three methyl groups attached at positions 1 and 7.
3D Structure: The compound exhibits a specific stereochemistry due to the arrangement of substituents around the bicyclic core, which can be visualized using computational chemistry tools.
InChIKey: The IUPAC Standard InChIKey for this compound is DTGKSKDOIYIVQL-CCNFQMFXSA-N, which provides a unique identifier for database searches .
Structural Features
Hydroxyl Group: The presence of the hydroxyl group at position 2 influences its reactivity and solubility characteristics.
Chirality: Borneol exists in enantiomeric forms (endo and exo), with specific biological activities associated with each configuration.
Chemical Reactions Analysis
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol participates in various chemical reactions:
Oxidation: Borneol can be oxidized to camphor using oxidizing agents such as chromic acid or potassium permanganate.
Acylation: It can undergo acylation reactions to form esters or amides when reacted with acyl chlorides in the presence of a base.
Reaction Parameters
Typical reaction conditions include:
Temperature control (often room temperature or slightly elevated).
Solvent choice (common solvents include dichloromethane or ethanol).
These reactions are crucial for modifying borneol for specific applications in organic synthesis and pharmaceutical development .
Mechanism of Action
The mechanism of action for 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol primarily involves its interaction with biological targets:
Analgesic Effects: It has been shown to modulate pain pathways through interactions with opioid receptors.
Data Supporting Mechanism
Studies have indicated that borneol enhances the bioavailability of other therapeutic agents when co-administered due to its ability to penetrate biological membranes effectively .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a colorless liquid or crystalline solid.
Melting Point: Approximately 112 °C .
Chemical Properties
Solubility: Poorly soluble in non-polar solvents like hexane but soluble in polar solvents such as ethanol and dimethylformamide.
Relevant Data
The boiling point is around 210 °C under standard atmospheric conditions . Its refractive index is approximately 1.4870.
Applications
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several notable applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its biological activity.
Fragrance Industry: Commonly utilized in perfumes and aromatherapy products due to its pleasant scent profile.
Chiral Solvating Agent: Employed in NMR spectroscopy for chiral discrimination studies .
Research Applications
Recent studies have explored its use in enhancing the efficacy of other compounds in drug formulations and its potential role as a natural insect repellent .
In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ceftiofur Hydrochloride is the hydrochloride salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftizoxime Sodium is the sodium salt form of ceftizoxime and a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Ceftizoxime sodium inhibits bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. Lack of cross-linking results in a reduction of cell wall stability and leads to cell lysis. A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.
Ceftobiprole is a cephalosporin antibiotic with activity against methicillin-resistant Staphylococcus aureus. It was discovered by Basilea Pharmaceutica and is being developed by Johnson & Johnson Pharmaceutical Research and Development. Ceftobiprole is the first cephalosporin to demonstrate clinical efficacy in patients with infections due to methicillin-resistant staphylococci and, if approved by regulatory authorities, is expected to be a useful addition to the armamentarium of agents for the treatment of complicated skin infections and pneumonia. Ceftobiprole is a broad-spectrum, fifth-generation, pyrrolidinone cephalosporin with antibacterial activity. Ceftobiprole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders. Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftolozane is a semi-synthetic broad-spectrum fifth generation cephalosporin. It was approved by the FDA in 2014 for use in combination with [Tazobactam] for the treatment of serious infections, such as intra-abdominal infections and complicated urinary tract infections. The manufacturer of this drug is Cubist Pharmaceuticals. Most recently, in June 2019, ceftolozane-tazobactam was approved for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia. Hospital-acquired pneumonia and ventilator-associated pneumonia are major causes of morbidity and mortality in hospitalized patients and the use of ceftolozane-tazobactam offers effective activity against various organisms causing these infections, such as Pseudomonas aeruginosa. Ceftolozane is a semi-synthetic, broad-spectrum, fifth-generation cephalosporin antibiotic with bactericidal activity against certain Gram-negative and Gram-positive bacteria. Upon administration, ceftolozane binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This interferes with the final transpeptidation step required to form peptidoglycan chain cross-links, which are a key component of and provide strength and rigidity to the bacterial cell wall. This inhibits bacterial cell wall synthesis and reduces cell wall stability, which weakens the bacterial cell wall and causes bacterial cell lysis.
Ceftolozane is a semi-synthetic broad-spectrum fifth generation cephalosporin. It was approved by the FDA in 2014 for use in combination with [Tazobactam] for the treatment of serious infections, such as intra-abdominal infections and complicated urinary tract infections. The manufacturer of this drug is Cubist Pharmaceuticals. Most recently, in June 2019, ceftolozane-tazobactam was approved for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia. Hospital-acquired pneumonia and ventilator-associated pneumonia are major causes of morbidity and mortality in hospitalized patients and the use of ceftolozane-tazobactam offers effective activity against various organisms causing these infections, such as Pseudomonas aeruginosa. Ceftolozane is a semi-synthetic, broad-spectrum, fifth-generation cephalosporin antibiotic with bactericidal activity against certain Gram-negative and Gram-positive bacteria. Upon administration, ceftolozane binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This interferes with the final transpeptidation step required to form peptidoglycan chain cross-links, which are a key component of and provide strength and rigidity to the bacterial cell wall. This inhibits bacterial cell wall synthesis and reduces cell wall stability, which weakens the bacterial cell wall and causes bacterial cell lysis.
Ceftriaxone Sodium is the sodium salt form of ceftriaxone, a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS). A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.
Bacteria possess a cell wall comprising a glycopeptide polymer commonly known as peptidoglycan, which is synthesized and remodelled through the action of a family of enzymes known as "penicillin-binding proteins" (PBPs). β-lactam antibiotics, including cephalosporins, are PBP inhibitors that, through inhibition of essential PBPs, result in impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death. Ceftazidime is a third-generation cephalosporin with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa. Ceftazidime was approved by the FDA on July 19, 1985, and is currently available either alone or in combination with the non-β-lactam β-lactamase inhibitor [avibactam] to treat a variety of bacterial infections. Ceftazidime is a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftazidime binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftazidime is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftazidine also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS). Semisynthetic, broad-spectrum antibacterial derived from CEPHALORIDINE and used especially for Pseudomonas and other gram-negative infections in debilitated patients.